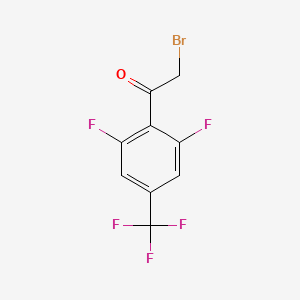
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole is a chemical compound characterized by the presence of iodine, trifluoromethyl, and thiadiazole groups
Preparation Methods
The synthesis of 5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole typically involves the introduction of iodine and trifluoromethyl groups into a thiadiazole ring. One common method includes the reaction of 3-(trifluoromethyl)-1,2,4-thiadiazole with iodine under specific conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole can be compared with other similar compounds, such as:
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Another compound with similar functional groups but a different core structure.
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine: A compound with a similar trifluoromethyl and iodine substitution pattern but on a pyridine ring.
The uniqueness of this compound lies in its thiadiazole core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C3F3IN2S |
|---|---|
Molecular Weight |
280.01 g/mol |
IUPAC Name |
5-iodo-3-(trifluoromethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C3F3IN2S/c4-3(5,6)1-8-2(7)10-9-1 |
InChI Key |
SRNGCPBKABHVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSC(=N1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


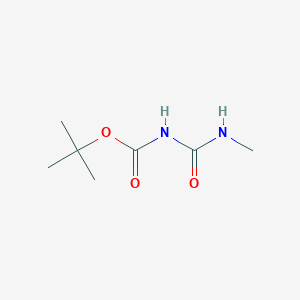

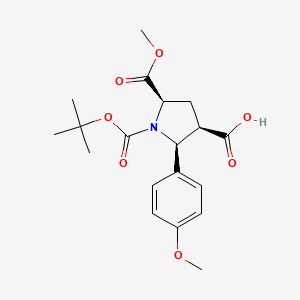



![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)
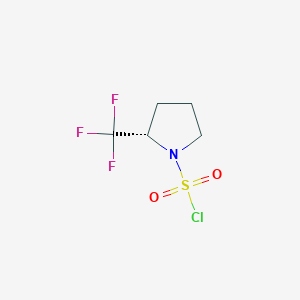
![Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate](/img/structure/B12844087.png)


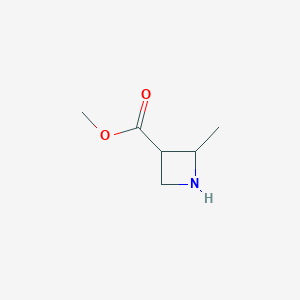
![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)
